molecular formula C15H17NO2 B3173440 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine CAS No. 946786-32-9

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Cat. No. B3173440
CAS RN: 946786-32-9
M. Wt: 243.3 g/mol
InChI Key: QDZADEXEFYJCLP-UHFFFAOYSA-N
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Description

This compound is an aromatic amine, which contains two aromatic rings connected by an ether linkage and an amine group. Aromatic amines are a significant class of compounds in organic chemistry and are used in a variety of applications, including dyes, pharmaceuticals, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings, an ether linkage, and an amine group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Aromatic amines, such as this compound, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ether and amine groups could increase its polarity compared to a simple aromatic hydrocarbon .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-4-7-14(15(8-10)17-3)18-12-5-6-13(16)11(2)9-12/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZADEXEFYJCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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